4-(5-Chlorothiophene-2-carbonyl)-3,3-dimethylpiperazin-2-one
Description
Properties
IUPAC Name |
4-(5-chlorothiophene-2-carbonyl)-3,3-dimethylpiperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2S/c1-11(2)10(16)13-5-6-14(11)9(15)7-3-4-8(12)17-7/h3-4H,5-6H2,1-2H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTFYMWKQYGPPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCN1C(=O)C2=CC=C(S2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chlorothiophene-2-carbonyl)-3,3-dimethylpiperazin-2-one typically involves the reaction of 5-chlorothiophene-2-carbonyl chloride with 3,3-dimethylpiperazine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used include dichloromethane and acetonitrile. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(5-Chlorothiophene-2-carbonyl)-3,3-dimethylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as ammonia or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
4-(5-Chlorothiophene-2-carbonyl)-3,3-dimethylpiperazin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(5-Chlorothiophene-2-carbonyl)-3,3-dimethylpiperazin-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the piperazine ring and the thiophene moiety can facilitate binding to various molecular targets, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5-Chlorothiophene-2-carboxylic acid
- 5-Chlorothiophene-2-carbonyl chloride
- 3,3-Dimethylpiperazine
Uniqueness
4-(5-Chlorothiophene-2-carbonyl)-3,3-dimethylpiperazin-2-one is unique due to the combination of the 5-chlorothiophene-2-carbonyl group and the 3,3-dimethylpiperazine moiety. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds.
Biological Activity
4-(5-Chlorothiophene-2-carbonyl)-3,3-dimethylpiperazin-2-one is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound, supported by data tables and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 5-chlorothiophene-2-carbonyl chloride with 3,3-dimethylpiperazine. The reaction is generally conducted under inert conditions using solvents such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures to ensure complete conversion.
Pharmacological Properties
Recent studies have indicated that this compound exhibits various pharmacological properties:
- Antimicrobial Activity : Preliminary investigations suggest that this compound may possess antimicrobial properties. In vitro studies have shown effectiveness against certain bacterial strains, although further research is needed to establish its efficacy and mechanism.
- Anticancer Potential : The compound has been explored for its potential anticancer activity. It may interact with specific cellular pathways involved in tumor growth and proliferation. Research indicates that the presence of the piperazine ring enhances its binding affinity to biological targets, potentially modulating cancer-related pathways.
The mechanism through which this compound exerts its biological effects is thought to involve:
- Enzyme Interaction : The compound may inhibit or activate enzymes involved in metabolic pathways, influencing cellular functions.
- Receptor Binding : Its structure allows it to bind to various receptors, potentially affecting signal transduction pathways critical for cell survival and proliferation.
Study on Antimicrobial Activity
A study conducted on the antimicrobial effects of this compound demonstrated significant inhibition of bacterial growth in vitro. The Minimum Inhibitory Concentration (MIC) was determined against several strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound has potential as a lead structure for developing new antimicrobial agents.
Study on Anticancer Activity
In a preliminary study assessing the anticancer properties, the compound was tested against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF-7 (Breast Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
The results indicate promising anticancer activity, warranting further investigation into its mechanisms and potential therapeutic applications.
Q & A
Q. How can researchers validate the compound’s stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
